Cas no 108478-21-3 ((4'-Methoxy-biphenyl-2-yl)-acetic Acid)

(4'-Methoxy-biphenyl-2-yl)-acetic Acid 化学的及び物理的性質
名前と識別子
-
- [1,1'-Biphenyl]-2-aceticacid, 4'-methoxy-
- (4'-METHOXY-BIPHENYL-2-YL)-ACETIC ACID
- 2-[2-(4-methoxyphenyl)phenyl]acetic acid
- (4'-Methoxy-biphenyl-2-yl)-essigsaeure
- [1,1'-Biphenyl]-2-aceticacid,4'-methoxy
- 2-Biphenyl-(4'-methoxy)aceticacid
- 4'-Methoxy-biphenyl-2-acetic acid
- 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)aceticacid
- MFCD03426470
- CS-0172588
- AKOS022257161
- 2-Biphenyl-(4-methoxy)acetic acid
- (4-Methoxybiphenyl-2-yl)aceticacid
- 2-Biphenyl-(4'-methoxy)acetic acid
- 2-{4'-methoxy-[1,1'-biphenyl]-2-yl}acetic acid
- AC-6466
- 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)acetic acid
- (4'-methoxybiphenyl-2-yl)acetic acid
- DTXSID60362712
- 108478-21-3
- SCHEMBL4216332
- (4'-Methoxy-biphenyl-2-yl)-acetic Acid
-
- MDL: MFCD03426470
- インチ: InChI=1S/C15H14O3/c1-18-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
- InChIKey: QYTGRAKPKIWJGN-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)C2=CC=CC=C2CC(=O)O
計算された属性
- せいみつぶんしりょう: 242.09400
- どういたいしつりょう: 242.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- 色と性状: Solid
- PSA: 46.53000
- LogP: 2.98930
(4'-Methoxy-biphenyl-2-yl)-acetic Acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- ちょぞうじょうけん:Room temperature
(4'-Methoxy-biphenyl-2-yl)-acetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019136551-5g |
(4'-Methoxy-biphenyl-2-yl)-acetic acid |
108478-21-3 | 95% | 5g |
$1521.52 | 2023-09-04 | |
AstaTech | 81254-1/G |
2-BIPHENYL-(4'-METHOXY)ACETIC ACID |
108478-21-3 | 98% | 1g |
$405 | 2023-09-16 | |
eNovation Chemicals LLC | Y1249707-250mg |
(4'-METHOXY-BIPHENYL-2-YL)-ACETIC ACID |
108478-21-3 | 98% | 250mg |
$370 | 2024-06-07 | |
Alichem | A019136551-1g |
(4'-Methoxy-biphenyl-2-yl)-acetic acid |
108478-21-3 | 95% | 1g |
$430.54 | 2023-09-04 | |
AstaTech | 81254-0.25/G |
2-BIPHENYL-(4'-METHOXY)ACETIC ACID |
108478-21-3 | 98% | 0.25g |
$179 | 2023-09-16 | |
Fluorochem | 011463-1g |
4'-Methoxy-biphenyl-2-yl)-acetic acid |
108478-21-3 | 98% | 1g |
£503.00 | 2022-03-01 | |
Fluorochem | 011463-100mg |
4'-Methoxy-biphenyl-2-yl)-acetic acid |
108478-21-3 | 98% | 100mg |
£96.00 | 2022-03-01 | |
abcr | AB169722-100 mg |
2-Biphenyl-(4'-methoxy)acetic acid, 98%; . |
108478-21-3 | 98% | 100 mg |
€186.90 | 2023-07-20 | |
Ambeed | A276698-1g |
2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)acetic acid |
108478-21-3 | 98% | 1g |
$404.0 | 2024-04-26 | |
A2B Chem LLC | AE09605-100mg |
(4'-Methoxy-biphenyl-2-yl)-acetic acid |
108478-21-3 | 98% | 100mg |
$160.00 | 2024-04-20 |
(4'-Methoxy-biphenyl-2-yl)-acetic Acid 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
(4'-Methoxy-biphenyl-2-yl)-acetic Acidに関する追加情報
Introduction to (4'-Methoxy-biphenyl-2-yl)-acetic Acid (CAS No. 108478-21-3)
(4'-Methoxy-biphenyl-2-yl)-acetic Acid, identified by its CAS number 108478-21-3, is a significant compound in the realm of chemical and pharmaceutical research. This compound, featuring a biphenyl core substituted with a methoxy group at the 4' position and an acetic acid moiety at the 2-position, has garnered attention due to its versatile applications and potential in various scientific domains.
The structural uniqueness of (4'-Methoxy-biphenyl-2-yl)-acetic Acid lies in its biphenyl backbone, which is a common motif in many biologically active molecules. The presence of the methoxy group at the 4' position introduces a hydrophobic character, enhancing its solubility and interaction with biological targets. Additionally, the acetic acid side chain provides a polar functional group, facilitating further chemical modifications and bioactivity.
In recent years, (4'-Methoxy-biphenyl-2-yl)-acetic Acid has been extensively studied for its potential role in drug discovery and development. Its structural framework resembles several known pharmacophores, making it a valuable scaffold for designing novel therapeutic agents. Researchers have explored its derivatives as intermediates in synthesizing compounds with anti-inflammatory, anticancer, and antimicrobial properties.
One of the most compelling aspects of (4'-Methoxy-biphenyl-2-yl)-acetic Acid is its ability to modulate various biological pathways. Studies have shown that this compound can interact with enzymes and receptors involved in metabolic processes, potentially leading to applications in treating metabolic disorders. Furthermore, its biphenyl core is known to exhibit strong binding affinity to certain protein targets, making it a promising candidate for developing targeted therapies.
The pharmaceutical industry has been particularly interested in leveraging the structural features of (4'-Methoxy-biphenyl-2-yl)-acetic Acid to create innovative drug candidates. Researchers have synthesized several analogs of this compound, each tailored to enhance specific bioactivities. For instance, modifications at the methoxy group or the acetic acid moiety have led to derivatives with improved pharmacokinetic profiles and reduced toxicity.
Recent advancements in computational chemistry have further enhanced the understanding of how (4'-Methoxy-biphenyl-2-yl)-acetic Acid interacts with biological targets. Molecular docking studies have revealed that this compound can bind effectively to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation pathways. These findings suggest that derivatives of this compound could be developed into effective anti-inflammatory drugs.
Moreover, the agrochemical sector has also shown interest in (4'-Methoxy-biphenyl-2-yl)-acetic Acid. Its structural properties make it a suitable candidate for developing novel pesticides and herbicides. By targeting specific enzymes or receptors in plants and pests, compounds derived from this scaffold could offer more efficient and environmentally friendly solutions for crop protection.
The synthesis of (4'-Methoxy-biphenyl-2-yl)-acetic Acid itself is an intriguing aspect of organic chemistry. Various synthetic routes have been developed over the years, each offering different advantages in terms of yield, purity, and scalability. Modern synthetic methodologies often employ transition metal catalysis to achieve high selectivity and efficiency in producing this compound.
In conclusion, (4'-Methoxy-biphenyl-2-yl)-acetic Acid (CAS No. 108478-21-3) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and beyond. Its unique structural features make it a valuable scaffold for designing novel bioactive molecules. As research continues to uncover new applications and synthetic strategies for this compound, its importance in science and industry is likely to grow even further.
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